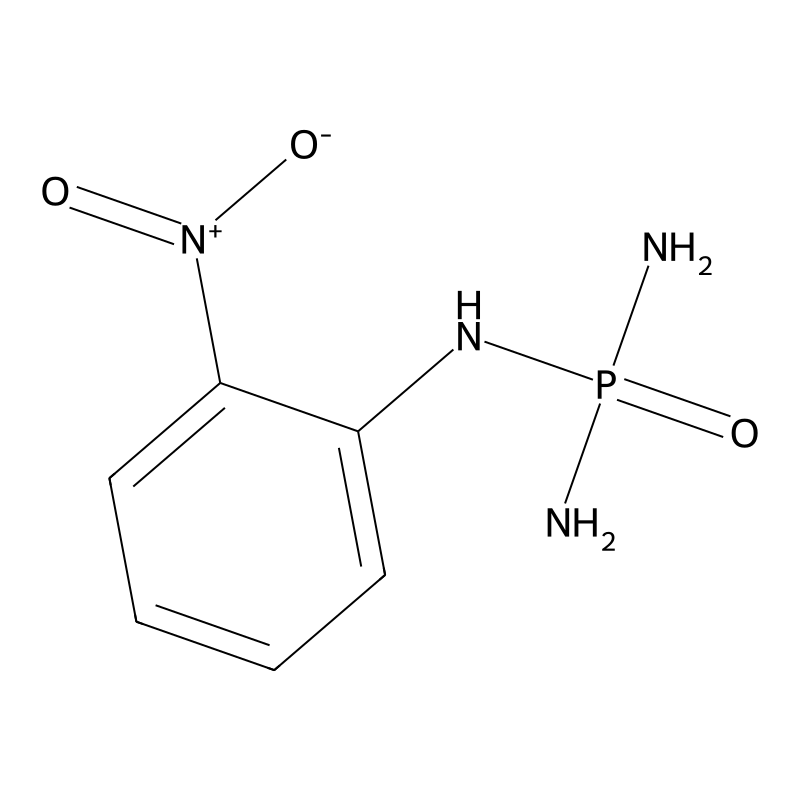(2-Nitrophenyl)-phosphoric triamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Potential applications based on structure: The presence of a nitro group and amide functionalities suggests potential areas of exploration. Nitro groups can participate in various reactions, while amides are common functional groups in pharmaceuticals. However, specific research in these areas for (2-Nitrophenyl)-phosphoric triamide is not documented in readily available sources.
- Patent literature: A search of patent databases reveals a process for preparing (2-Nitrophenyl)-phosphoric triamide, but the specific application of the compound is not disclosed [].
(2-Nitrophenyl)-phosphoric triamide is an organophosphorus compound characterized by the presence of a phosphoric acid group bonded to a 2-nitrophenyl moiety. Its chemical formula is and it is recognized for its potential applications in various fields, including agriculture and organic synthesis. The compound exhibits unique properties due to the presence of both nitro and phosphoric functional groups, which contribute to its reactivity and biological activity .
The biological activity of (2-Nitrophenyl)-phosphoric triamide includes potential reproductive toxicity and organ damage upon prolonged exposure. The compound has been classified with warnings indicating that it may damage fertility or the unborn child, as well as causing harm to organs through repeated exposure . These properties necessitate careful handling and consideration in applications involving human or environmental exposure.
Synthesis of (2-Nitrophenyl)-phosphoric triamide can be achieved through various methods:
- Phosphorylation of Amines: The compound can be synthesized by reacting a suitable amine with phosphorus oxychloride in the presence of a nitrophenyl derivative.
- Direct Reaction with Phosphoric Acid: Another method involves the direct reaction of 2-nitrophenol with phosphoric acid under controlled conditions to yield the triamide.
- Use of Protective Groups: In some synthetic routes, protective groups may be employed to selectively modify functional groups before final deprotection to yield the desired product .
(2-Nitrophenyl)-phosphoric triamide finds applications in several domains:
- Agricultural Chemicals: It is used as a component in fertilizers due to its ability to enhance nutrient availability in soil.
- Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, particularly those requiring phosphorous functionalities.
- Research: It is utilized in biochemical studies to explore phosphorylation mechanisms and their effects on biological systems.
Interaction studies involving (2-Nitrophenyl)-phosphoric triamide focus on its reactivity with nucleophiles and its impact on biological systems. Research indicates that the compound can interact with proteins and enzymes through phosphorylation, potentially altering their activity. Such interactions are crucial for understanding its biological implications and toxicity profiles .
Several compounds share structural similarities with (2-Nitrophenyl)-phosphoric triamide, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenyl-phosphonic acid | Organophosphate | Lacks nitro group; used primarily as a flame retardant |
| 2-Aminophenyl-phosphonic acid | Organophosphate | Contains amino group; more reactive towards electrophiles |
| Diethyl phosphonate | Organophosphate | Used as an intermediate in pesticide synthesis; less toxic |
| N,N-Dimethylphosphoramidic acid | Organophosphate | Features amide linkages; used in herbicide formulations |
The uniqueness of (2-Nitrophenyl)-phosphoric triamide lies in its specific combination of nitro and phosphoric functionalities, which influence its reactivity and biological interactions differently compared to these similar compounds .
GHS Hazard Statements
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Health Hazard








